5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit acaricidal activity, suggesting that their targets may be enzymes or receptors essential to mites .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its potential acaricidal activity, it may interfere with pathways crucial for the survival and reproduction of mites .
Pharmacokinetics
The presence of a pyrimidine ring and a methoxyphenyl group in its structure suggests that it may have good bioavailability due to potential interactions with biological membranes .
Result of Action
Based on its potential acaricidal activity, it may lead to the death of mites by disrupting essential biochemical pathways .
Action Environment
Factors such as temperature, ph, and presence of other substances could potentially affect its activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 3-methoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-chloro-5-fluoropyrimidine
- Diflumetorim
Uniqueness
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-18-12-4-2-3-10(7-12)5-6-15-13-16-8-11(14)9-17-13/h2-4,7-9H,5-6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYYBUDTNAUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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